molecular formula C6H9N5O3 B2914308 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol CAS No. 98197-64-9

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol

Cat. No. B2914308
CAS RN: 98197-64-9
M. Wt: 199.17
InChI Key: SLBNQJDYZTXHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol, also known as ANPE, is a chemical compound that has been studied for its potential applications in scientific research. ANPE is a derivative of pyrimidine, a heterocyclic organic compound that is commonly found in nucleic acids. ANPE has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol involves the reaction of 6-Amino-5-nitropyrimidine with ethylene diamine in the presence of a suitable solvent and catalyst.

Starting Materials
6-Amino-5-nitropyrimidine, Ethylene diamine, Suitable solvent, Catalyst

Reaction
Step 1: Dissolve 6-Amino-5-nitropyrimidine in a suitable solvent., Step 2: Add ethylene diamine to the solution and stir the mixture at room temperature for several hours., Step 3: Heat the reaction mixture to reflux for several hours., Step 4: Cool the reaction mixture and filter the precipitate., Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum., Step 6: The resulting product is 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol.

Mechanism Of Action

The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, as mentioned above. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has also been shown to interact with DNA and RNA, which may be related to its fluorescence properties. Further research is needed to fully understand the mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol.

Biochemical And Physiological Effects

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to have biochemical and physiological effects in various studies. Inhibition of dihydrofolate reductase and thymidylate synthase by 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to result in decreased DNA synthesis and cell proliferation. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is also relatively inexpensive compared to other compounds used in scientific research. However, 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol. One area of research is the development of new drugs that target dihydrofolate reductase and thymidylate synthase. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol may serve as a lead compound for the development of these drugs. Another area of research is the use of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol in the synthesis of fluorescent nucleotides. Further studies are needed to optimize the incorporation of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol into nucleotides and to develop new applications for these fluorescent nucleotides. Finally, more research is needed to fully understand the mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol and its potential applications in scientific research.

Scientific Research Applications

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry and molecular biology. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA. This inhibition can be useful in studying the role of these enzymes in DNA synthesis and in the development of new drugs that target these enzymes.
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has also been studied for its potential use in the synthesis of fluorescent nucleotides. Fluorescent nucleotides are used in various applications such as DNA sequencing and imaging of DNA and RNA. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol can be incorporated into nucleotides and has been shown to emit fluorescence when excited with ultraviolet light.

properties

IUPAC Name

2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNQJDYZTXHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol

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